3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, with additional substituents such as a chlorophenylsulfonyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate azide and alkyne under copper-catalyzed conditions.
Formation of the Quinazoline Ring: The quinazoline ring can be constructed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be introduced through a sulfonylation reaction using chlorosulfonic acid and a suitable base.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a suitable alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study biological processes, such as enzyme inhibition or receptor binding, due to its specific interactions with biological molecules.
Industrial Applications: The compound may find use in the development of new catalysts or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-[(4-methylphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-[(4-fluorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
The uniqueness of 3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenylsulfonyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c1-14-6-2-4-8-18(14)24-20-17-7-3-5-9-19(17)28-21(25-20)22(26-27-28)31(29,30)16-12-10-15(23)11-13-16/h2-13H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBYWVZKYPGFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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